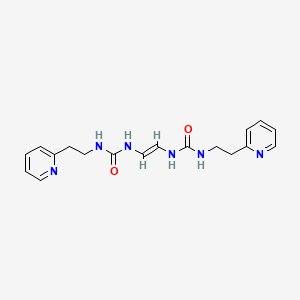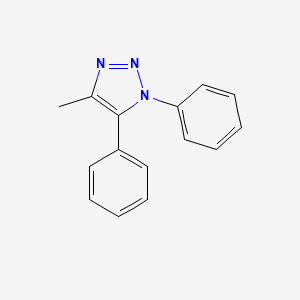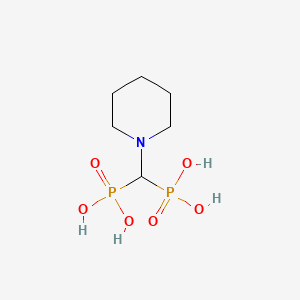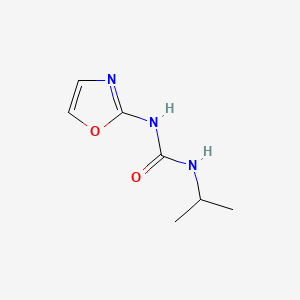
3-Ethylphenyl 3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates These compounds are characterized by the presence of a nitro group (-NO2) and a sulfonate group (-SO3) attached to a benzene ring The ethyl group (-C2H5) is attached to the phenyl ring, making it a substituted derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of 3-ethylphenol followed by nitration. The process can be summarized as follows:
Sulfonation: 3-Ethylphenol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonate group. The reaction is usually carried out at elevated temperatures (80-100°C) to ensure complete sulfonation.
Nitration: The sulfonated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces the nitro group at the meta position relative to the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sodium tungstate may be used to enhance the efficiency of the sulfonation process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The sulfonate group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as solvent.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), water as solvent.
Major Products Formed
Reduction: 3-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Carboxyphenyl 3-nitrobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
3-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfonate groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzenesulfonic acid sodium salt: Similar structure but lacks the ethyl group.
4-Nitrobenzenesulfonic acid: Nitro group positioned at the para position relative to the sulfonate group.
Methyl 4-nitrobenzenesulfonate: Contains a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological activities .
Eigenschaften
CAS-Nummer |
25238-11-3 |
|---|---|
Molekularformel |
C14H13NO5S |
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
(3-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-5-3-7-13(9-11)20-21(18,19)14-8-4-6-12(10-14)15(16)17/h3-10H,2H2,1H3 |
InChI-Schlüssel |
JLVZJKIXDNEIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)



![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
